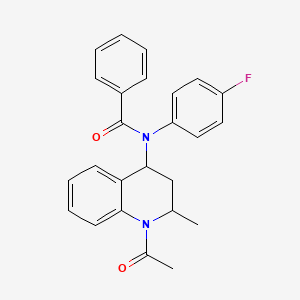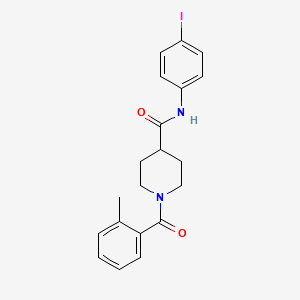![molecular formula C20H22O9 B5102775 2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid](/img/structure/B5102775.png)
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2'-[oxybis(2,1-ethanediyloxy-2,1-phenyleneoxy)]diacetic acid, commonly known as OPEPA, is a chelating agent that has been widely used in scientific research. It is a colorless and odorless powder that is soluble in water and has a molecular weight of 454.48 g/mol. OPEPA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
OPEPA acts as a chelating agent by forming stable complexes with metal ions. The carboxylic acid groups in OPEPA coordinate with the metal ions, forming a ring-like structure called a chelate. The chelate prevents the metal ions from reacting with other molecules and reduces their toxicity. OPEPA has a high selectivity for metal ions, and the stability of the chelate depends on the size and charge of the metal ion.
Biochemical and Physiological Effects
OPEPA has been shown to have low toxicity and is not metabolized in the body. It is excreted unchanged in the urine and feces. OPEPA has been shown to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. OPEPA has been used in the treatment of heavy metal poisoning, and its chelating properties can reduce the toxicity of heavy metals in the body.
实验室实验的优点和局限性
OPEPA has several advantages for lab experiments, including its high selectivity for metal ions, its stability in solution, and its low toxicity. It can be easily synthesized using simple chemical reactions, and its properties can be easily modified by changing the functional groups. However, OPEPA has some limitations, including its low solubility in organic solvents, which can limit its use in certain applications. It also has a limited range of metal ion selectivity, which can limit its use in some experiments.
未来方向
There are several future directions for the use of OPEPA in scientific research. One direction is the development of new chelating agents based on OPEPA with improved selectivity and stability. Another direction is the use of OPEPA in the synthesis of new materials, such as metal-organic frameworks and nanoparticles, with unique properties and applications. OPEPA can also be used in the development of new biosensors for the detection of metal ions in complex samples. Furthermore, OPEPA can be used in the treatment of heavy metal poisoning and in the removal of heavy metals from wastewater, which are important environmental and health concerns.
合成方法
OPEPA can be synthesized using various methods, including the reaction of 2,2'-oxybis(2-chloroethanol) with 2,2'-oxybis(4-chlorobenzoic acid) in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction produces OPEPA and sodium chloride or potassium chloride as a byproduct. The synthesis of OPEPA can also be achieved using 2,2'-oxybis(2-chloroethanol) and 2,2'-oxybis(4-carboxyphenylacetic acid) in the presence of a base. The reaction produces OPEPA and hydrochloric acid as a byproduct.
科学研究应用
OPEPA has been extensively used in scientific research as a chelating agent for various metal ions, including copper, zinc, and iron. It has been used in the synthesis of metal-organic frameworks (MOFs) and as a precursor for the preparation of metal oxide nanoparticles. OPEPA has also been used in the development of biosensors for the detection of metal ions in environmental and biological samples. Furthermore, OPEPA has been used in the treatment of heavy metal poisoning and in the removal of heavy metals from wastewater.
属性
IUPAC Name |
2-[2-[2-[2-[2-(carboxymethoxy)phenoxy]ethoxy]ethoxy]phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O9/c21-19(22)13-28-17-7-3-1-5-15(17)26-11-9-25-10-12-27-16-6-2-4-8-18(16)29-14-20(23)24/h1-8H,9-14H2,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSFYRLEQBBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCOC2=CC=CC=C2OCC(=O)O)OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-chloro-2-nitrophenyl)amino]ethanol](/img/structure/B5102692.png)
![5-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}benzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5102709.png)


![1-ethyl-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5102723.png)
![N-{4-hydroxy-3-methyl-5-[(4-methylphenyl)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B5102729.png)
![1-(2-furylmethyl)-5-[4-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5102737.png)
amine oxalate](/img/structure/B5102743.png)

![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-nitrophenyl)piperazine](/img/structure/B5102753.png)

![2-[(1,5-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5102772.png)

